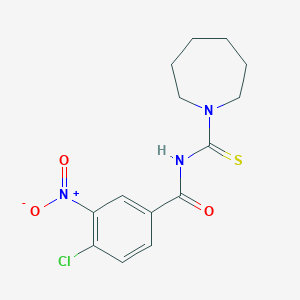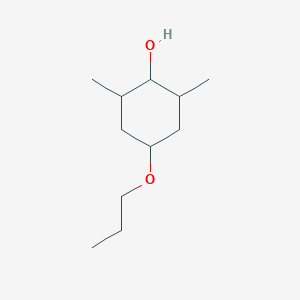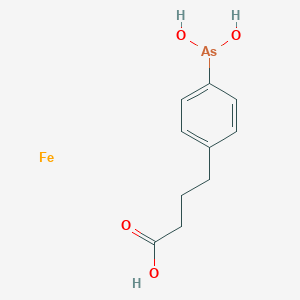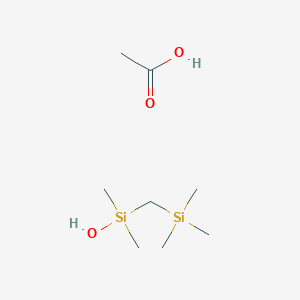
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane is an organosilicon compound with the molecular formula C₈H₂₂O₃Si₂ and a molecular weight of 222.429 g/mol . This compound features a trimethylsilyl group, which is a functional group in organic chemistry characterized by its chemical inertness and large molecular volume . The presence of the trimethylsilyl group makes this compound useful in various applications, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane typically involves the reaction of trimethylsilyl chloride with dimethylsilanediol in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reagent in drug development.
Mechanism of Action
The mechanism of action of acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane involves the formation of reactive intermediates through the cleavage of the trimethylsilyl group. These intermediates can then participate in various chemical reactions, such as radical-based reductions and hydrosilylation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a reagent for introducing the trimethylsilyl group.
Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.
Tetramethylsilane: A related compound with a similar structure but different reactivity.
Uniqueness
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane is unique due to its combination of the trimethylsilyl group with acetic acid and hydroxy-dimethyl groups. This unique structure imparts specific reactivity and makes it suitable for a wide range of applications in organic synthesis, material science, and analytical chemistry .
Properties
CAS No. |
5089-53-2 |
|---|---|
Molecular Formula |
C8H22O3Si2 |
Molecular Weight |
222.43 g/mol |
IUPAC Name |
acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane |
InChI |
InChI=1S/C6H18OSi2.C2H4O2/c1-8(2,3)6-9(4,5)7;1-2(3)4/h7H,6H2,1-5H3;1H3,(H,3,4) |
InChI Key |
HUTMSAFSXOUMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)C[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


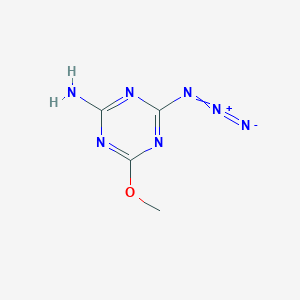
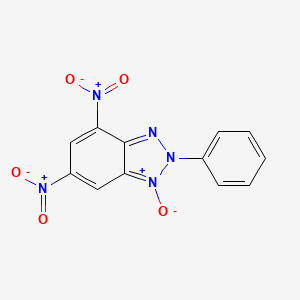

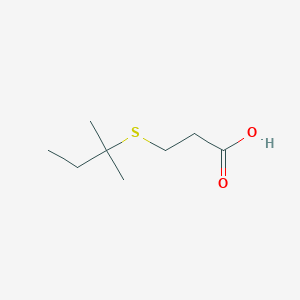
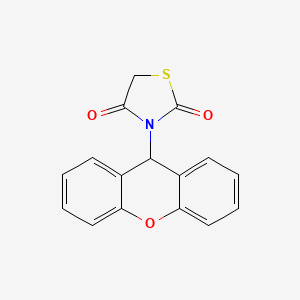
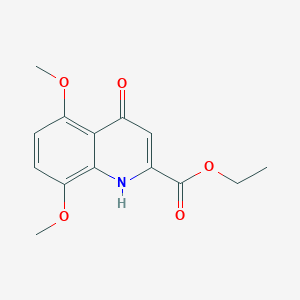
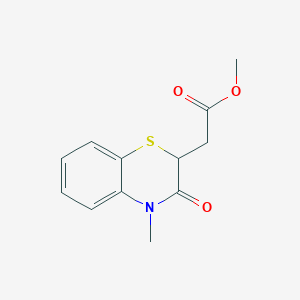

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
